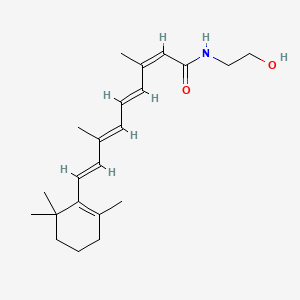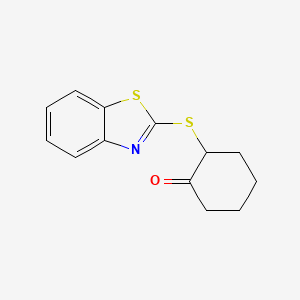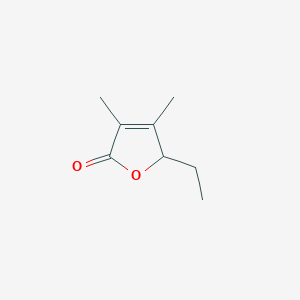![molecular formula C11H12 B14435044 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 78926-56-4](/img/structure/B14435044.png)
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of an indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate safety and efficiency measures could be a potential approach.
Analyse Des Réactions Chimiques
Types of Reactions
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopropane derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced cyclopropane derivatives.
Substitution: Formation of halogenated indene derivatives.
Applications De Recherche Scientifique
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- 5-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
- N’-Methyl-N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(tetrahydro-3-furanylmethyl)-1
Uniqueness
6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and the presence of a methyl group at the 6a position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
78926-56-4 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C11H12/c1-11-6-8-4-2-3-5-9(8)10(11)7-11/h2-5,10H,6-7H2,1H3 |
Clé InChI |
FUHGQYOTCPORDO-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
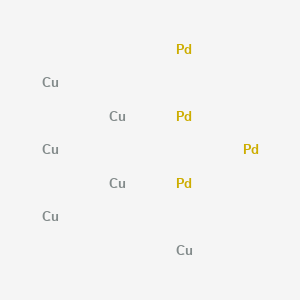
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
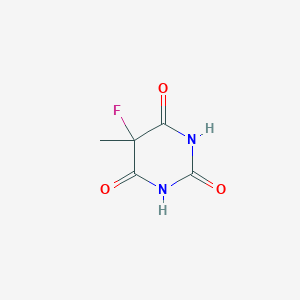
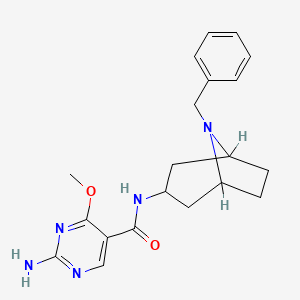
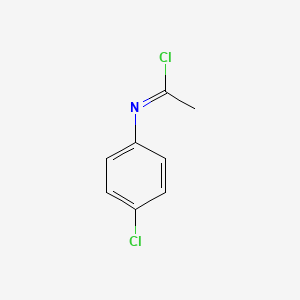
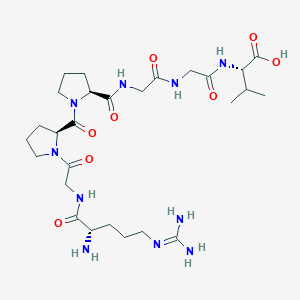
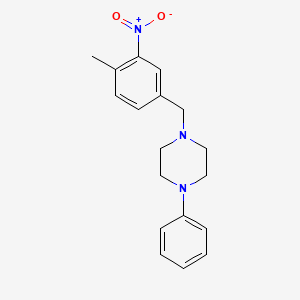
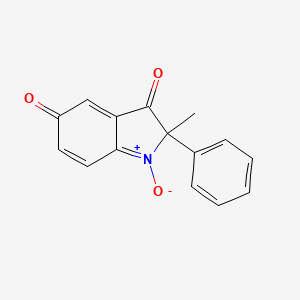
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
